Tulipalin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Tulipalin B is a naturally occurring compound classified as an α-methylene-β-hydroxy-γ-butyrolactone. It is primarily derived from the tulip plant, specifically Tulipa gesneriana. This compound is notable for its role in the plant's defense mechanisms against pathogens. Tulipalin B is produced when tuliposides, which are glycosides found in tulip bulbs, undergo hydrolysis, particularly in response to fungal attack .

Tulipalin B exhibits notable biological activities, particularly its antimicrobial properties. It has been shown to possess fungitoxic effects, making it effective against various fungal pathogens that threaten tulips and potentially other plants . Furthermore, Tulipalin B can trigger allergic reactions in humans upon contact, leading to conditions colloquially known as "tulip fingers," characterized by skin irritation and dermatitis .

Several methods have been developed for the synthesis of Tulipalin B:

- Total Synthesis from D-Glucose: A method involving multiple steps starting from D-glucose via the Baylis–Hillman reaction has been reported .

- Chemical Synthesis: Another approach involves synthesizing Tulipalin B from phenyl sulfide and ethyl 2-bromopropionate in six steps .

- Enzymatic Methods: An environmentally friendly method has been developed using immobilized enzymes to convert tulip biomass into Tulipalin B, followed by purification using activated charcoal and ethanol .

Tulipalin B has several applications due to its antimicrobial properties:

- Agriculture: Used as a natural fungicide to protect crops from fungal infections.

- Pharmaceuticals: Potentially useful in developing new antimicrobial agents.

- Cosmetics: May be incorporated into skincare products for its antifungal properties.

Tulipalin B shares structural similarities with several other compounds derived from plants. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tulipalin A | α-methylene-γ-butyrolactone | Antifungal, allergenic | More potent allergen than Tulipalin B |

| 6-Tuliposide B | Glycoside | Antimicrobial | Derived from tulips; less allergenic |

| Methylene-γ-butyrolactone | Lactone | Antimicrobial | Common precursor in organic synthesis |

| Butyrolactone | Lactone | Solvent; used in organic synthesis | Industrial applications; less biological activity |

Uniqueness of Tulipalin B: Unlike its analogs, Tulipalin B is specifically involved in plant defense mechanisms and has been shown to directly contribute to allergic reactions in humans, which is less common among similar compounds.

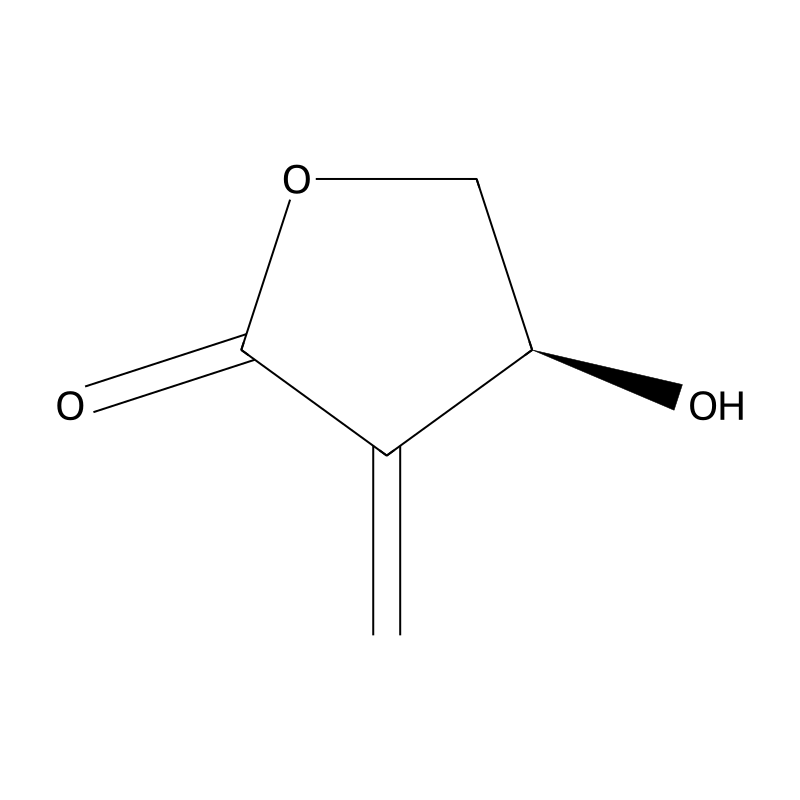

Tulipalin B, also known as α-methylene-β-hydroxy-γ-butyrolactone, is a naturally occurring lactone compound found in various plant species, particularly in the Tulipa genus [1]. The molecular formula of Tulipalin B is C₅H₆O₃, with a molecular weight of 114.10 g/mol [1] [2]. The structure consists of a five-membered lactone ring (γ-butyrolactone) with a methylene group at the α-position and a hydroxyl group at the β-position [1] [3].

The chemical structure of Tulipalin B features an exocyclic double bond with the methylene group attached to the carbon adjacent to the carbonyl group in the lactone ring [1] [4]. This structural arrangement contributes to its reactivity and biological properties. The systematic name for Tulipalin B is 4-hydroxy-3-methylideneoxolan-2-one, which accurately describes its molecular architecture [1] [5].

The structural representation of Tulipalin B reveals a planar lactone ring with the methylene group extending outward from the ring structure [1]. The hydroxyl group is positioned at the carbon atom adjacent to the methylene-bearing carbon, creating a chiral center that gives rise to stereoisomers [3] [6].

Stereochemistry and Configurational Analysis

Tulipalin B possesses a chiral center at the carbon atom bearing the hydroxyl group (C-4 position), which leads to the existence of two enantiomers [3] [6]. The stereochemistry at this chiral center determines whether the compound exists in the S or R configuration [6]. The absolute configuration of Tulipalin B is critical for understanding its biological activities and chemical properties [3] [6].

S-(-)-Tulipalin B Configuration

The S-(-)-Tulipalin B configuration represents one of the stereoisomers of Tulipalin B, characterized by a specific three-dimensional arrangement of atoms around the chiral carbon [6]. According to the Cahn-Ingold-Prelog priority rules, when the hydroxyl group at the C-4 position is oriented in a particular spatial arrangement, it results in the S configuration [6] [24].

S-(-)-Tulipalin B exhibits a negative specific rotation value, which is a distinguishing physical property of this stereoisomer [6]. The specific rotation has been reported as [α]D -0.4° (c 0.47, H₂O), confirming its S configuration [6]. This stereoisomer is commonly found in nature, particularly in plant species such as Spiraea thunbergii Sieb [6].

The S configuration of Tulipalin B has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography [6] [11]. The absolute stereochemistry is crucial for understanding the biological activities associated with this particular enantiomer [6].

R-(+)-Tulipalin B Configuration

The R-(+)-Tulipalin B configuration represents the other stereoisomer of Tulipalin B, with a different spatial arrangement of atoms around the chiral carbon compared to the S configuration [3] [18]. This stereoisomer is characterized by a positive specific rotation value, distinguishing it from the S-(-)-Tulipalin B [3].

The R-(+)-Tulipalin B has been reported to have a specific rotation value of [α]D +18.7° (CH₂Cl₂), which is significantly different from its S enantiomer [18]. This positive rotation value is a key physical property used to identify and differentiate this stereoisomer [18].

The systematic name for R-(+)-Tulipalin B is (4R)-4-hydroxy-3-methylideneoxolan-2-one, which precisely describes its stereochemical configuration [3]. The R configuration has been confirmed through various analytical methods, including comparison with synthetic standards and spectroscopic analyses [3] [18].

Physicochemical Properties

Physical Constants

Tulipalin B exhibits several important physical constants that characterize its physicochemical behavior [2]. The density of Tulipalin B is approximately 1.27 g/cm³, indicating its relatively dense nature compared to water [2]. This property influences its solubility and interactions with other substances [2].

The boiling point of Tulipalin B is reported to be 328.8°C at 760 mmHg, reflecting its relatively high thermal stability [2]. The flash point is approximately 163.5°C, which is an important safety parameter for handling this compound [2]. These thermal properties are significant for understanding the stability and behavior of Tulipalin B under various conditions [2].

The melting point of Tulipalin B has not been precisely determined in the available literature, but its physical state at room temperature is generally described as a clear liquid or crystalline solid depending on the purity and conditions [2] [10]. The exact melting point would provide additional information about its physical behavior and phase transitions [2].

Table 1: Physical Constants of Tulipalin B

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 114.10 g/mol | [1] [4] |

| Density | 1.27 g/cm³ | [2] |

| Boiling Point | 328.8°C at 760 mmHg | [2] |

| Flash Point | 163.5°C | [2] |

| Specific Rotation (S form) | [α]D -0.4° (c 0.47, H₂O) | [6] |

| Specific Rotation (R form) | [α]D +18.7° (CH₂Cl₂) | [18] |

Spectroscopic Characteristics

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural characteristics of Tulipalin B [11] [12]. The ¹H NMR spectrum of Tulipalin B reveals distinctive signals that correspond to the hydrogen atoms in its molecular structure [12] [22].

The ¹H NMR spectrum typically shows signals for the methylene protons adjacent to the oxygen in the lactone ring, appearing as a multiplet in the range of δ 4.0-4.5 ppm [12]. The protons of the exocyclic methylene group produce characteristic signals at approximately δ 5.5-6.0 ppm, appearing as singlets due to the absence of adjacent protons [12] [22].

The proton attached to the carbon bearing the hydroxyl group generates a signal at around δ 4.5-5.0 ppm, often appearing as a multiplet due to coupling with adjacent protons [12] [22]. The hydroxyl proton itself produces a signal that can vary in position depending on concentration and solvent, typically appearing as a broad singlet [12].

The ¹³C NMR spectrum of Tulipalin B displays signals for all five carbon atoms in its structure [12] [22]. The carbonyl carbon of the lactone ring produces a characteristic signal at approximately δ 170-175 ppm [12]. The carbon bearing the hydroxyl group generates a signal at around δ 70-75 ppm, while the carbon with the exocyclic methylene group appears at approximately δ 135-140 ppm [12] [22].

Mass Spectrometry

Mass spectrometry analysis of Tulipalin B provides crucial information about its molecular weight and fragmentation pattern [11] [22]. The molecular ion peak appears at m/z 114, corresponding to the molecular weight of Tulipalin B (C₅H₆O₃) [4] [11].

The fragmentation pattern of Tulipalin B in mass spectrometry typically includes the loss of water (M-18), resulting in a fragment at m/z 96 [11]. Additional characteristic fragments include the loss of carbon monoxide (M-28) and the formation of various smaller fragments resulting from the cleavage of the lactone ring [11] [22].

High-resolution mass spectrometry has determined the exact mass of Tulipalin B to be 114.031694049 Da, which closely matches the calculated value based on its molecular formula [1] [4]. This precise mass measurement is valuable for confirming the identity and purity of Tulipalin B samples [1] [11].

The mass spectrometry data for Tulipalin B also includes the InChI key (BFLSLERVRLOFCX-SCSAIBSYSA-N for the S configuration), which serves as a unique identifier for this compound in chemical databases [1] [4].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in Tulipalin B [20] [23]. The IR spectrum of Tulipalin B exhibits several characteristic absorption bands that correspond to its structural features [20] [23].

The carbonyl group (C=O) in the lactone ring produces a strong absorption band at approximately 1725-1730 cm⁻¹, which is characteristic of five-membered lactones [20] [23]. The hydroxyl group (O-H) generates a broad absorption band in the region of 3300-3400 cm⁻¹, indicating the presence of this functional group [20] [23].

The exocyclic methylene group (C=CH₂) produces absorption bands at around 1640 cm⁻¹ (C=C stretching) and 900 cm⁻¹ (C-H out-of-plane bending) [20] [23]. The C-O-C stretching vibrations of the lactone ring appear as strong bands in the region of 1040-1075 cm⁻¹ [20] [23].

Additional absorption bands in the IR spectrum of Tulipalin B include C-H stretching vibrations at 2960-2875 cm⁻¹ and various fingerprint region absorptions that are characteristic of its molecular structure [18] [20]. These spectral features are valuable for identifying and characterizing Tulipalin B in various samples [18] [20].

Structural Relationship to Other Lactone Compounds

Comparison with Tulipalin A

Tulipalin A and Tulipalin B are structurally related compounds that belong to the same family of natural lactones [10] [13]. The primary structural difference between these two compounds is the presence of a hydroxyl group at the β-position (C-4) in Tulipalin B, which is absent in Tulipalin A [10] [13].

Both compounds contain an α-methylene-γ-butyrolactone core structure, which is responsible for many of their chemical and biological properties [10] [13]. The exocyclic methylene group in both compounds contributes to their reactivity, particularly in Michael addition reactions [10] [13].

Tulipalin A has a simpler structure compared to Tulipalin B, with the molecular formula C₅H₆O₂ and a molecular weight of 98.1 g/mol [10]. The absence of the hydroxyl group in Tulipalin A results in different physical properties and reactivity compared to Tulipalin B [10] [13].

The spectroscopic characteristics of Tulipalin A differ from those of Tulipalin B due to the structural differences [10] [13]. For instance, the IR spectrum of Tulipalin A lacks the hydroxyl absorption band present in Tulipalin B, and its NMR spectrum shows different chemical shifts for the protons and carbons in the lactone ring [10] [13].

Relationship with γ-Butyrolactone Family

Tulipalin B belongs to the γ-butyrolactone family of compounds, which are characterized by a five-membered lactone ring structure [15] [17]. This family includes various naturally occurring and synthetic compounds with diverse biological activities and chemical properties [15] [17].

The γ-butyrolactone ring in Tulipalin B serves as the core structural element, with the methylene and hydroxyl groups as substituents that distinguish it from other members of this family [15] [17]. The basic γ-butyrolactone structure consists of a five-membered ring with four carbon atoms and one oxygen atom, with a carbonyl group adjacent to the ring oxygen [15] [17].

Other members of the γ-butyrolactone family include simple γ-butyrolactone (without substituents), α-hydroxy-γ-butyrolactone, β-hydroxy-γ-butyrolactone, and various substituted derivatives [15] [16]. These compounds share similar chemical properties due to their common lactone ring structure but differ in their specific substituents and stereochemistry [15] [16].

The relationship between Tulipalin B and other γ-butyrolactones extends to their biosynthetic pathways in plants and their chemical reactivity [15] [16]. The presence of the exocyclic methylene group in Tulipalin B distinguishes it from many other γ-butyrolactones and contributes to its unique chemical properties [15] [17].

XLogP3

UNII

Wikipedia

4-Hydroxy-3-methylideneoxolan-2-one